1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid physical properties
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, commonly referred to as 1-Boc-1H-pyrrole-2-carboxylic acid, is a key heterocyclic building block in modern organic synthesis. Its structure incorporates a pyrrole ring, a synthetically versatile scaffold, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. This protecting group strategy enhances the compound's stability and modulates its reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both a protected nitrogen and a carboxylic acid functional group allows for selective chemical transformations at different sites of the molecule.
This guide provides a comprehensive overview of the core physical properties of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid. The information herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics for handling, characterization, and successful integration into synthetic workflows.
Molecular Structure and Identifiers
A fundamental understanding of the compound begins with its molecular structure and key chemical identifiers. The Boc group sterically hinders the nitrogen atom, influencing the planarity and electronic properties of the pyrrole ring, while the carboxylic acid at the 2-position acts as a key handle for derivatization.
Caption: Molecular structure of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid.
The fundamental physicochemical and computed properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 117657-40-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄ | [1] |
| Molecular Weight | 211.21 g/mol | [1] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | [1] |
| Synonyms | 1-Boc-1H-pyrrole-2-carboxylic acid | [1] |
| Appearance | White to off-white solid/powder | (Typical) |
| Melting Point | Data not readily available; predicted to be lower than the parent acid (204-208 °C) due to the bulky Boc group disrupting crystal packing. A related boronic acid derivative melts at 93-98 °C.[2][3] | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and THF; sparingly soluble in nonpolar solvents and water. | (Predicted) |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3 (Computed) | 1.8 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not widely published, a detailed prediction based on its functional groups provides a reliable reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Pyrrole Protons (3H): Three signals are expected in the aromatic region, typically between 6.0 and 7.5 ppm. These protons will appear as multiplets (doublet of doublets or triplets) due to coupling with each other. The proton at the C5 position, adjacent to the nitrogen, is often the most downfield of the three.
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Carboxylic Acid Proton (1H): A very broad singlet is anticipated far downfield, typically >10 ppm. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. This peak disappears upon a D₂O shake.[4]
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Tert-butyl Protons (9H): A sharp, intense singlet is expected in the upfield region, typically around 1.5-1.6 ppm, corresponding to the nine equivalent protons of the Boc group.
¹³C NMR: The carbon spectrum provides information on the carbon framework.
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Carbonyl Carbons (2C): Two signals are expected in the downfield region. The carboxylic acid carbonyl (C=O) typically appears between 165-180 ppm.[4] The carbamate carbonyl of the Boc group is expected around 150-155 ppm.
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Pyrrole Carbons (4C): Four distinct signals are expected in the range of approximately 110-140 ppm.
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Boc Group Carbons (2C): The quaternary carbon will appear around 80-85 ppm, and the three equivalent methyl carbons will give a single, strong signal around 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid and the Boc-carbamate groups.
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O-H Stretch: A very broad and strong absorption band is characteristic of the hydrogen-bonded carboxylic acid dimer, appearing from 2500 to 3300 cm⁻¹.[5][6] This band often overlaps with C-H stretching signals.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the tert-butyl group.
-
C=O Stretch: This is a critical region. Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1710-1760 cm⁻¹.[5] The carbamate C=O of the Boc group will also be a strong band, usually at a slightly lower wavenumber, around 1690-1740 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.
-
C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.[5]
Mass Spectrometry (MS)
In mass spectrometry, the compound (MW = 211.21) will show a molecular ion peak corresponding to its mass.
-
Molecular Ion: [M+H]⁺ at m/z 212 or [M+Na]⁺ at m/z 234 in ESI positive mode.
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Key Fragmentation: A characteristic fragmentation pattern involves the loss of components of the Boc group. A prominent peak corresponding to the loss of isobutylene (56 Da) to give [M-56+H]⁺ at m/z 156 is highly probable. Another common fragmentation is the loss of the entire tert-butyl group (57 Da) resulting in a fragment at m/z 154, or the loss of CO₂ (44 Da) from the carboxylic acid.
Experimental Protocol: Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range typically signifies a high-purity compound. The following protocol describes a self-validating method for its determination.
Causality: The choice of a capillary-based method with a slow heating ramp is crucial. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and high melting range. The use of a finely ground, dry powder ensures uniform heat transfer within the sample.
Methodology: Digital Melting Point Apparatus
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Sample Preparation:
-
Ensure the 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid sample is completely dry and free of solvent.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Finely grind the solid into a powder using a spatula. This ensures efficient and uniform packing.
-
Tamp the open end of a capillary tube into the powder until a small amount (2-3 mm height) of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a plateau temperature approximately 10-15 °C below the expected melting point. If unknown, a rapid preliminary run can be performed to get an estimate.
-
Set the ramp rate to a slow value, typically 1-2 °C per minute. This is the most critical parameter for accuracy.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Start the heating program.
-
Observe the sample through the magnifying viewer.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Repetition:
-
Perform the measurement in triplicate to ensure reproducibility. The recorded ranges should agree within 1-2 °C.
-
If the melting range is broad (>3 °C), it may indicate the presence of impurities.
-
Caption: Workflow for accurate melting point determination.
Conclusion
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a solid compound whose utility in synthesis is underpinned by its distinct physical properties. Its predicted solubility in common organic solvents facilitates its use in a wide range of reaction conditions. The spectroscopic characteristics, particularly the unique signals in NMR for the Boc and pyrrole moieties and the strong characteristic bands in IR for the dual carbonyl and hydroxyl groups, provide clear and reliable methods for its identification and quality control. While some experimental data like a precise melting point are not widely documented, the predictive data and standardized characterization protocols outlined in this guide offer a robust framework for scientists to effectively utilize this important chemical intermediate.
References
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Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid - Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
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